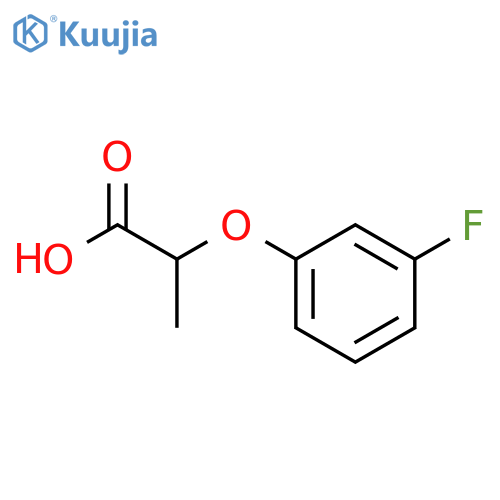Cas no 91054-27-2 (2-(3-fluorophenoxy)propanoic acid)

91054-27-2 structure
商品名:2-(3-fluorophenoxy)propanoic acid
2-(3-fluorophenoxy)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-FLUORO-PHENOXY)-PROPIONIC ACID
- 2-(3-fluorophenoxy)propanoic acid
-
- MDL: MFCD02295724
- インチ: InChI=1S/C9H9FO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12)
- InChIKey: HHNWBAYKSQUOFN-UHFFFAOYSA-N
- ほほえんだ: CC(C(=O)O)OC1=CC=CC(=C1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
2-(3-fluorophenoxy)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1967-6758-0.25g |
2-(3-fluorophenoxy)propanoic acid |
91054-27-2 | 95%+ | 0.25g |
$290.0 | 2023-09-06 | |
| Life Chemicals | F1967-6758-2.5g |
2-(3-fluorophenoxy)propanoic acid |
91054-27-2 | 95%+ | 2.5g |
$898.0 | 2023-09-06 | |
| Life Chemicals | F1967-6758-0.5g |
2-(3-fluorophenoxy)propanoic acid |
91054-27-2 | 95%+ | 0.5g |
$360.0 | 2023-09-06 | |
| Life Chemicals | F1967-6758-5g |
2-(3-fluorophenoxy)propanoic acid |
91054-27-2 | 95%+ | 5g |
$1347.0 | 2023-09-06 | |
| TRC | F589895-50mg |
2-(3-fluorophenoxy)propanoic acid |
91054-27-2 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F589895-10mg |
2-(3-fluorophenoxy)propanoic acid |
91054-27-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| Life Chemicals | F1967-6758-1g |
2-(3-fluorophenoxy)propanoic acid |
91054-27-2 | 95%+ | 1g |
$449.0 | 2023-09-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141056-100mg |
2-(3-Fluorophenoxy)propanoic acid |
91054-27-2 | 97% | 100mg |
¥1219.00 | 2024-04-25 | |
| Enamine | EN300-31812-10g |
2-(3-fluorophenoxy)propanoic acid |
91054-27-2 | 95% | 10g |
$1540.0 | 2023-09-05 | |
| 1PlusChem | 1P00GT7D-1g |
2-(3-Fluoro-phenoxy)-propionic acid |
91054-27-2 | 95% | 1g |
$441.00 | 2025-02-27 |
2-(3-fluorophenoxy)propanoic acid 関連文献
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
91054-27-2 (2-(3-fluorophenoxy)propanoic acid) 関連製品
- 7312-80-3(2-(4-Fluoro-phenoxy)-propionic acid)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:91054-27-2)2-(3-fluorophenoxy)propanoic acid

清らかである:99%
はかる:250mg
価格 ($):186.0